molecular formula C54H54Cl2N4O16 B15186802 (E)-but-2-enedioic acid;2-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyethyl]piperazin-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate CAS No. 135804-48-7

(E)-but-2-enedioic acid;2-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyethyl]piperazin-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate

Cat. No.: B15186802
CAS No.: 135804-48-7
M. Wt: 1085.9 g/mol
InChI Key: OQUNEBYNWSJRPQ-LVEZLNDCSA-N
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Description

(E)-but-2-enedioic acid;2-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyethyl]piperazin-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate is a complex organic compound that features multiple functional groups, including indole, piperazine, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the indole core, the introduction of the piperazine ring, and the esterification process. Each step would require specific reagents and conditions, such as:

    Formation of the Indole Core: This might involve Fischer indole synthesis using phenylhydrazine and an aldehyde or ketone.

    Introduction of the Piperazine Ring: This could be achieved through nucleophilic substitution reactions.

    Esterification: The final step might involve esterification reactions using carboxylic acids and alcohols under acidic conditions.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The indole and piperazine rings can be oxidized under specific conditions.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorobenzoyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe.

    Medicine: Possible applications in drug development due to its complex structure.

    Industry: Use in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar indole cores.

    Piperazine Derivatives: Compounds featuring the piperazine ring.

    Ester Compounds: Compounds with ester functional groups.

Uniqueness

This compound is unique due to its combination of multiple functional groups, which might confer specific properties and reactivity patterns not seen in simpler compounds.

Properties

CAS No.

135804-48-7

Molecular Formula

C54H54Cl2N4O16

Molecular Weight

1085.9 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyethyl]piperazin-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate

InChI

InChI=1S/C46H46Cl2N4O8.2C4H4O4/c1-29-37(39-25-35(57-3)13-15-41(39)51(29)45(55)31-5-9-33(47)10-6-31)27-43(53)59-23-21-49-17-19-50(20-18-49)22-24-60-44(54)28-38-30(2)52(42-16-14-36(58-4)26-40(38)42)46(56)32-7-11-34(48)12-8-32;2*5-3(6)1-2-4(7)8/h5-16,25-26H,17-24,27-28H2,1-4H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

OQUNEBYNWSJRPQ-LVEZLNDCSA-N

Isomeric SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCCN4CCN(CC4)CCOC(=O)CC5=C(N(C6=C5C=C(C=C6)OC)C(=O)C7=CC=C(C=C7)Cl)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCCN4CCN(CC4)CCOC(=O)CC5=C(N(C6=C5C=C(C=C6)OC)C(=O)C7=CC=C(C=C7)Cl)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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